5-methyl-D-tryptophan

概要

説明

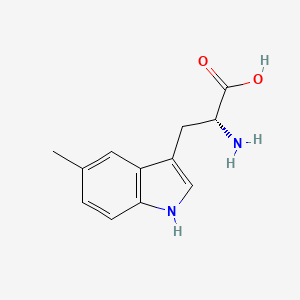

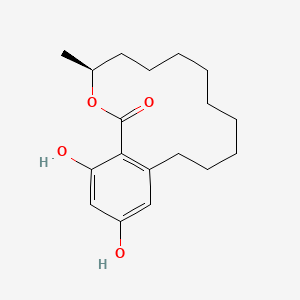

5-methyl-D-tryptophan is a derivative of tryptophan, which is substituted by a methyl group at position 5 of the indole ring . It is a non-proteinogenic alpha-amino acid . It is an enantiomer of a 5-methyl-L-tryptophan .

Synthesis Analysis

The synthesis of 5-methyl-D-tryptophan involves complex biochemical processes. It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan .Molecular Structure Analysis

The molecular formula of 5-methyl-D-tryptophan is C12H14N2O2 . The molecular weight is 218.25 g/mol . The IUPAC name is (2R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid .Chemical Reactions Analysis

5-methyl-D-tryptophan is involved in several chemical reactions. It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-D-tryptophan include a molecular weight of 218.25 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .科学的研究の応用

Microbiology: Selection of Genetic Mutants

5-Methyl-D-tryptophan is utilized in microbiology for the selection of genetic mutants, particularly in the PS strain of Methanococcus voltae (archaebacteria) . It serves as a repressor of trp operon expression, which is crucial for the biosynthesis of tryptophan, thus allowing for the identification of mutations in the tryptophan biosynthesis pathway.

Biochemistry: Inhibition of Tryptophan Synthesis

In the field of biochemistry, 5-methyl-D-tryptophan inhibits the synthesis of anthranilate compounds, which are the initial steps in the biosynthesis of tryptophan in Neurospora crassa . This inhibition is significant for studying the regulatory mechanisms of amino acid synthesis.

Molecular Genetics: Corepressor of E. coli trp Repressor

5-Methyl-D-tryptophan acts as a corepressor for the E. coli trp repressor . This application is vital for understanding the genetic control of metabolic pathways and can be used to manipulate the expression of genes involved in tryptophan metabolism.

Plant Biology: Induction Inhibition of Anthranilate Synthase

In plant biology, this compound is known to inhibit the induction of anthranilate synthase activity by elicitors in oats . This is particularly useful in the study of plant defense mechanisms and secondary metabolite production.

Agricultural Biotechnology: Mutation Breeding in Rice

5-Methyl-D-tryptophan resistance has been used in mutation breeding to develop rice lines with desired mutations in key enzymes involved in metabolic pathways. This has led to the creation of rice lines with higher tryptophan content, although with a trade-off in grain quality .

Nutritional Science: Enhancement of Tryptophan Content

The use of 5-methyl-D-tryptophan resistant lines in rice has shown an increase in tryptophan content by 20 times in mutant lines compared to wildtype, which is significant for enhancing the nutritional value of crops .

Food Science: Analysis of Grain and Eating Quality

Physico-chemical analysis of mutant rice lines resistant to 5-methyl-D-tryptophan has revealed insights into grain and eating quality parameters. These findings are essential for the development of new high nutrient rice varieties with acceptable taste and texture .

Enzymology: Substrate for Tryptophanase

5-Methyl-D-tryptophan serves as a substrate for the enzyme tryptophanase . This application is important for enzymatic studies and for understanding the metabolic pathways involving tryptophan.

作用機序

Target of Action

5-Methyl-D-Tryptophan primarily targets the biosynthesis of tryptophan . It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan . It also acts as a corepressor of the E. coli trp repressor .

Mode of Action

5-Methyl-D-Tryptophan interacts with its targets by inhibiting the synthesis of anthranilate compounds . This results in the repression of the trp operon expression . It is also a substrate for tryptophanase .

Biochemical Pathways

The compound affects the tryptophan metabolic pathway . It drives tryptophan catabolism toward the kynurenic acid branch . Several kynurenine downstream metabolites are neuroactive, and some are even able to cross the blood-brain barrier .

Pharmacokinetics

It shows low protein binding, very high oral bioavailability, and long elimination half-life

Result of Action

The action of 5-Methyl-D-Tryptophan results in the inhibition of the induction of anthranilate synthase activity by elicitors in oats . This leads to a decrease in the production of tryptophan and its downstream metabolites .

Safety and Hazards

将来の方向性

Imbalances in the kynurenine pathway (KP) of tryptophan metabolism are associated with CNS disorders, infectious diseases, autoimmune diseases and cancer, highlighting KP enzymes as potential therapeutic targets .

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of 5-methyl-D-tryptophan .

特性

IUPAC Name |

(2R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCSWANZMJLPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357429 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99295-79-1 | |

| Record name | 5-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the enantioselectivity of DMATSs differ for 5-methyl-D-tryptophan compared to L-tryptophan?

A1: Research shows that the enantioselectivity of DMATSs can vary significantly depending on the substrate. Specifically, the study found that 6-DMATSMo and 5-DMATSSc exhibited a much higher preference for 5-methyl-D-tryptophan over its L-enantiomer. [] This contrasts with their typical preference for L-tryptophan. Interestingly, the presence of the racemic mixture significantly inhibited the conversion yield of the D-isomer. This suggests that the D-enantiomer might interact differently with the enzyme's active site, leading to altered substrate binding and catalytic activity. Further research is needed to fully elucidate the structural basis for this enantioselectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-5-[6-[[4-[(2-bromoacetyl)amino]phenyl]methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1216715.png)

![4-(1-Hydroxy-2-{[3-(phenylsulfanyl)propyl]amino}propyl)phenol](/img/structure/B1216725.png)

![[(2R,3S,4S)-5-(7,8-dimethyl-1,3-dioxopyrido[4,3-b]quinoxalin-5-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1216726.png)